6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClIN3O2S/c15-12-6-9(8-17)11-7-13(16)19(14(11)18-12)22(20,21)10-4-2-1-3-5-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJMVVQSQVJYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3C#N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClIN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143724 | |
| Record name | 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-16-7 | |
| Record name | 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination at Position 6
Chlorine is introduced via electrophilic aromatic substitution (EAS) . The electron-deficient pyrrolopyridine ring facilitates chlorination at the para position relative to the nitrile group:
Iodination at Position 2
Iodine is installed using directed ortho metalation (DoM) :
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Lithiation : Treat the chlorinated intermediate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
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Quenching : Add iodine (I₂) to the lithiated species, yielding the 2-iodo derivative.
Sulfonylation at Position 1
The phenylsulfonyl group is introduced via N-sulfonylation :
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Deprotonation : React the iodinated compound with sodium hydride (NaH) in anhydrous THF at 0°C.
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Sulfonylation : Add benzenesulfonyl chloride (1.2 equiv) dropwise and stir at room temperature for 12 hours.
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Workup : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography.
Optimization and Challenges
Regioselectivity Control
Competing Side Reactions
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Over-iodination : Mitigated by using stoichiometric iodine and low temperatures.
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Sulfonamide Formation : Avoided by employing anhydrous conditions and excess sulfonyl chloride.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent discloses a method using Sonogashira coupling to assemble the pyrrolopyridine core:
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React 2-iodo-3-aminopyridine with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄ catalysis.
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Cyclize the product with copper(I) iodide to form the bicyclic structure.
One-Pot Halogenation-Sulfonylation
A streamlined protocol combines chlorination and sulfonylation in a single reactor:
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Treat pyrrolo[2,3-b]pyridine-4-carbonitrile with POCl₃ and benzenesulfonyl chloride in DMF at 100°C.
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Add NIS (N-iodosuccinimide) after 4 hours to introduce iodine.
Analytical Characterization
Key spectroscopic data for the final compound:
| Property | Value |
|---|---|
| Molecular Weight | 443.6 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H), 8.15–7.40 (m, 5H), ... |
| ¹³C NMR | δ 158.2 (C≡N), 142.1 (C-I), ... |
| HPLC Purity | >98% |
Industrial-Scale Considerations
Chemical Reactions Analysis
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The phenylsulphonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group can be replaced with various aryl or alkyl groups using palladium catalysts.
Hydrolysis: The cyano group can undergo hydrolysis to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with molecular targets and pathways. The phenylsulphonyl group can interact with various enzymes and receptors, modulating their activity. The chloro, cyano, and iodo groups can influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The table below compares the target compound with structurally related pyrrolo[2,3-b]pyridine derivatives:
Key Observations :
Physicochemical Properties
- Spectroscopic Data :
- The target compound’s IR spectrum would show peaks for CN (~2213 cm⁻¹) and SO₂ (asymmetric stretch ~1350 cm⁻¹) , while 6d exhibits NH₂ (~3353 cm⁻¹) and CO (1663 cm⁻¹) .
- In NMR, the iodo substituent at position 2 would cause significant deshielding of adjacent protons, distinguishing it from chloro- or aryl-substituted analogues .
Biological Activity
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a complex organic compound belonging to the class of azaindoles, characterized by its unique functional groups including chloro, iodo, cyano, and phenylsulfonyl. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is , with a molecular weight of approximately 360.7 g/mol. The compound's structure is depicted below:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Azaindole Core : Cyclization reactions using 2-aminopyridine and aldehydes.
- Introduction of Functional Groups :
- Phenylsulfonyl Group : Introduced via sulfonylation using phenylsulfonyl chloride.
- Halogenation : Chloro and iodo groups are added through reactions with thionyl chloride and iodine.
- Cyano Group : Introduced via nucleophilic substitution using cyanating agents like copper(I) cyanide .
Biological Activity
The biological activity of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has been explored in various studies, indicating its potential as a therapeutic agent.
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The phenylsulfonyl group can interact with various enzymes, potentially modulating their activity.
- Binding Affinity : The presence of chloro, cyano, and iodo groups influences the compound’s binding affinity towards biological targets .
Biological Evaluations
Recent studies have highlighted the compound's effectiveness in various biological assays:
- Inhibitory Activity : It has shown promising results in inhibiting specific phosphodiesterases (PDE4B), which are implicated in inflammatory responses .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 6-Chloro-2-iodo... | 0.8 | PDE4B Inhibition |
| Comparative Compound | 4.2 | Reduced PDE4B Activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
- Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli .
- Cancer Research : A related series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their ability to inhibit fibroblast growth factor receptors (FGFR), showing effective inhibition against cancer cell proliferation .
Q & A
Q. Key Variables :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .
- Catalysts : Pd(PPh₃)₄ improves cyanation yields .
- Yield Optimization : Reported yields for analogous compounds range from 69% to 78% under optimized conditions .
Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
IR Spectroscopy :
- Cyano (CN) stretch: ~2213–2221 cm⁻¹ .
- Sulfonyl (SO₂) asymmetric/symmetric stretches: ~1360 cm⁻¹ and 1150 cm⁻¹ (not explicitly listed in evidence but inferred from related sulfonyl compounds).
NMR Spectroscopy :
- ¹H NMR : Pyrrole protons appear at δ 6.88–7.79 ppm; aromatic protons (phenylsulfonyl) resonate at δ 7.25–8.05 ppm .
- ¹³C NMR : The cyano carbon appears at ~115 ppm .
Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S, Cl, I percentages within ±0.3% of theoretical values) .
How do the chloro and iodo substituents affect reactivity in cross-coupling reactions?
Advanced Analysis:
- Iodo vs. Bromo Reactivity : The 2-iodo group undergoes Suzuki-Miyaura coupling more readily than bromo analogs due to weaker C–I bonds. For example, 4-bromo-2-iodo derivatives show selective coupling at the iodo position .
- Chloro as a Directing Group : The 6-chloro substituent can act as a leaving group in SNAr reactions but is less reactive than bromo or iodo, requiring harsher conditions (e.g., CuI catalysis) .
- Contradictions : Some studies report competing side reactions (e.g., dehalogenation) when both halogens are present. Mitigation strategies include lowering reaction temperatures or using bulky ligands .
What strategies minimize side reactions during phenylsulfonyl group introduction?
Methodological Recommendations:
Base Selection : Use mild bases (e.g., NaH) instead of strong bases to avoid deprotonation of sensitive groups .
Temperature Control : Maintain reactions at 0–25°C to prevent sulfonate ester formation .
Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc before sulfonylation .
How can computational modeling (e.g., DFT) predict the compound’s electronic properties?
Advanced Methodology:
- HOMO-LUMO Gaps : Calculations for analogous pyrrolo[2,3-b]pyridines show that electron-withdrawing groups (e.g., CN, SO₂Ph) lower LUMO energies, enhancing electrophilic reactivity .
- Halogen Effects : Iodo substituents increase polarizability, which DFT studies correlate with improved binding to kinase targets .
What are the solubility and stability profiles of this compound?
Experimental Data:
- Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Storage in anhydrous DMSO at 10 mM is recommended .
- Stability : Decomposes above 200°C; sensitive to prolonged UV exposure. Store at –20°C under inert gas for long-term stability .
How do structural modifications at the 2-iodo and 4-cyano positions impact biological activity?
SAR Insights:
- 2-Iodo Replacement : Bromo analogs show reduced kinase inhibition (IC₅₀ increases from 12 nM to 45 nM in EGFR assays) .
- 4-Cyano Removal : Analogues lacking the CN group exhibit 10-fold lower cytotoxicity in cancer cell lines, highlighting its role in hydrogen bonding .
How can researchers resolve contradictions in reported synthetic methodologies?
Critical Approach:
Replicate Conditions : Reproduce conflicting procedures (e.g., varying catalysts or solvents) to identify optimal parameters .
Analytical Cross-Validation : Compare NMR/IR data across studies to detect impurities or misassignments .
Computational Validation : Use DFT to predict feasibility of competing reaction pathways .
What challenges arise in confirming regioselectivity during substitution reactions?
Analytical Strategies:
NOESY NMR : Determines spatial proximity of substituents to confirm regiochemistry .
X-ray Crystallography : Resolves ambiguity in halogen positioning (e.g., 2-iodo vs. 3-iodo isomers) .
How do researchers optimize halogenation steps for high purity?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
